KCa3.1 Channel Inhibition: 9.8-Fold Superiority vs. Intrapatent Analog
4-Cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide (designated ii-1 in US9533999) inhibits human KCa3.1 channels with an IC₅₀ of 52 nM in HEK293 cells, representing a 9.8-fold potency improvement over the closest intrapatent comparator i-26 (IC₅₀ = 510 nM) tested in the same thallium influx assay format [1]. The 4-cyanobenzamide moiety is responsible for this enhanced potency, as substitution with alternative amide-linked aryl groups (e.g., 4-fluoro-3-trifluoromethoxybenzyl in i-26) substantially reduces channel blockade.
| Evidence Dimension | KCa3.1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 52 nM |
| Comparator Or Baseline | US9533999 Example i-26: IC₅₀ = 510 nM |
| Quantified Difference | 9.8-fold more potent (ΔIC₅₀ = 458 nM) |
| Conditions | Human KCa3.1 overexpressed in HEK293 cells; thallium influx assay; 15 min preincubation followed by thallium/ionomycin addition |
Why This Matters
For ion-channel screening programs, a 9.8-fold potency gain translates to lower compound consumption and improved assay signal-to-noise ratios, making CAS 313661-85-7 the preferred probe for KCa3.1 target validation over less potent intrapatent analogs.
- [1] BindingDB BDBM50019904 (CHEMBL3287209), US9533999, ii-1: IC₅₀ 52 nM (KCa3.1 HEK293 thallium flux). BindingDB BDBM200874, US9533999, i-26: IC₅₀ 510 nM (same assay). View Source
